molecular formula C10H13NO B2746683 3-[(2-Methylprop-2-en-1-yl)oxy]aniline CAS No. 1049789-51-6; 107268-37-1

3-[(2-Methylprop-2-en-1-yl)oxy]aniline

Cat. No.: B2746683
CAS No.: 1049789-51-6; 107268-37-1
M. Wt: 163.22
InChI Key: VYMJSMCCRLTQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methylprop-2-en-1-yl)oxy]aniline (CAS: 1353958-15-2 as its hydrochloride salt) is an aromatic amine derivative featuring a methallyloxy group (-O-CH2-C(CH3)=CH2) substituted at the 3-position of the aniline ring . This compound is structurally characterized by its electron-rich aniline moiety, which is critical for its reactivity in organic synthesis, particularly in coupling reactions and as a precursor for pharmaceuticals or polymers. Its hydrochloride form enhances solubility for synthetic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylprop-2-enoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7,11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJSMCCRLTQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aniline ring significantly influence chemical reactivity and applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituent Type Position Molecular Weight Key Properties/Applications
3-[(2-Methylprop-2-en-1-yl)oxy]aniline 1353958-15-2* C10H13NO Ether (methallyl) 3 163.22 Intermediate in antitumor agents
2-(2-Methylprop-2-enyloxy)aniline 55000-14-1 C10H13NO Ether (methallyl) 2 163.22 Synthetic intermediate; steric hindrance limits coupling reactions
5-Chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline - C15H14ClNS Sulfide (allyl) 2 275.80 Enhanced electrophilicity due to Cl; agrochemical applications
N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline 953-21-9 C15H13N Imine (Schiff base) - 207.27 Chelating agent; pH-sensitive hydrolysis

*Hydrochloride salt.

Key Observations:
  • Substituent Position :

    • The 3-substituted methallyloxy aniline (target compound) exhibits greater steric accessibility for electrophilic aromatic substitution compared to the 2-substituted analog (CAS 55000-14-1) .
    • The 2-position substitution in 5-chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline introduces steric and electronic effects that favor thiol-mediated reactivity .
  • Substituent Type :

    • Ether vs. Sulfide : The methallyloxy group (ether) in the target compound provides stability against oxidation compared to sulfides, which are prone to disulfide formation .
    • Imine (Schiff Base) : N-[(1E)-3-phenylprop-2-en-1-ylidene]aniline’s imine group enables coordination chemistry but is hydrolytically unstable under acidic conditions .

Pharmacological and Material Properties

  • Antitumor Activity :
    Derivatives of this compound, such as H9–H16, show inhibitory effects on tyrosine kinases due to their ability to form covalent bonds with cysteine residues via acrylamide moieties . The methallyloxy group’s steric bulk may enhance selectivity for target proteins.

  • Thermal and Solubility Profiles : The hydrochloride salt of the target compound (CAS 1353958-15-2) offers improved aqueous solubility, critical for drug formulation . In contrast, sulfides like 5-chloro-2-[(3-phenylprop-2-en-1-yl)sulfanyl]aniline exhibit higher lipophilicity, favoring membrane permeability in agrochemicals .

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